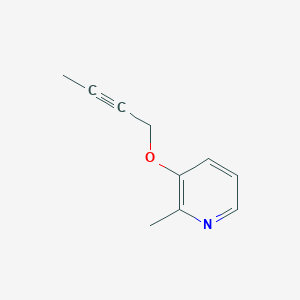
3-(But-2-yn-1-yloxy)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-yn-1-yloxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yn-1-yloxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with but-2-yn-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Step 1: Dissolve 2-methylpyridine in an anhydrous solvent such as dimethylformamide (DMF).
Step 2: Add a base, such as sodium hydride (NaH), to the solution to deprotonate the 2-methylpyridine.
Step 3: Slowly add but-2-yn-1-ol to the reaction mixture while maintaining the temperature at 0°C.
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.
Step 6: Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative bases and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-yn-1-yloxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-(But-2-yn-1-yloxy)-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(But-2-yn-1-yloxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(But-2-yn-1-yloxy)phenylsulfonylpropane-1-thiol
- (3S)-1-(But-2-yn-1-yloxy)phenylsulfonylpyrrolidine-3-thiol
Uniqueness
3-(But-2-yn-1-yloxy)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-but-2-ynoxy-2-methylpyridine |
InChI |
InChI=1S/C10H11NO/c1-3-4-8-12-10-6-5-7-11-9(10)2/h5-7H,8H2,1-2H3 |
InChI Key |
YKKCJCKCTLKHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=C(N=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















